Imino(methyl)(pyridin-3-yl)-l6-sulfanone

Insecticide discovery Structure-activity relationship Myzus persicae

Agrochemical discovery programs targeting sap-feeding pests often struggle with unreliable SAR due to steep structure-activity cliffs among sulfoximine analogs. Imino(methyl)(pyridin-3-yl)-l6-sulfanone (CAS 1609964-43-3) provides the validated 3-pyridyl sulfoximine core identified as a minimal requirement for Myzus persicae activity. Its free N-H group serves as a diversification point for systematic N-substituent SAR exploration-the same optimization vector that converted weakly active N-H sulfoximines into the potent N-CN insecticide sulfoxaflor. - Minimal pharmacophoric scaffold with direct S-pyridyl linkage and prochiral sulfur center - ≥97% purity (HPLC) supports direct use in biochemical assay screening without additional purification - Available as free base and hydrochloride salt; bulk quantities and custom synthesis upon request

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B12975009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(methyl)(pyridin-3-yl)-l6-sulfanone
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CN=CC=C1
InChIInChI=1S/C6H8N2OS/c1-10(7,9)6-3-2-4-8-5-6/h2-5,7H,1H3
InChIKeyYVPALPQTUALGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imino(methyl)(pyridin-3-yl)-λ6-sulfanone Overview


Imino(methyl)(pyridin-3-yl)-λ6-sulfanone (CAS 1609964-43-3; also named S-methyl-S-3-pyridinylsulfoximine) is a member of the sulfoximine class, characterized by a hexavalent sulfur center bearing both S=O and S=N double bonds [1]. With a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol, this compound presents the minimal pharmacophoric scaffold—an unsubstituted 3-pyridyl ring directly attached to sulfur, a methyl S-substituent, and a free N–H sulfoximine moiety—that underpins multiple insecticidal and enzyme-inhibitory chemotypes [2]. The compound is commercially available as both the free base and hydrochloride salt (CAS 2309446-66-8), with typical specifications including ≥95% purity (HPLC) and powder physical form .

3-Pyridyl sulfoximine core meets minimal structural requirement for M. persicae SAR studies
Free N–H moiety enables direct late-stage diversification to N-substituted analogs
Ambient storage and powder format support high-throughput synthesis workflows

Imino(methyl)(pyridin-3-yl)-λ6-sulfanone: Why Substitution Fails


Superficial structural similarity among sulfoximines masks steep structure-activity cliffs that render simple analog substitution unreliable. Systematic SAR investigation of the sulfoximine insecticide class established that the 3-pyridyl ring is a minimal requirement for meaningful Myzus persicae activity [1]; replacement of the 3-pyridyl moiety with other heterocycles or phenyl rings yielded compounds providing less than 50% control of green peach aphid at test rates up to 50 ppm [1]. Furthermore, the N-substituent on the sulfoximine nitrogen exerts an order-of-magnitude influence on biological potency: conversion from N–H to N–CN in the sulfoxaflor series enhanced insecticidal activity dramatically [1][2]. The presence of a direct S–pyridyl bond versus a methylene-bridged linker alters both the electronic environment at sulfur and the conformational freedom of the pyridine ring, modulating target binding [1]. Consequently, substituting this compound with an S-phenyl analog (e.g., S-methyl-S-phenylsulfoximine), an N-alkylated derivative, or a methylene-bridged sulfoximine cannot be assumed to preserve functional properties.

!
Replacing the 3-pyridyl ring with phenyl or other heterocycles may abolish M. persicae activity (class-level SAR).
!
Pre-N-substituted analogs (e.g., N–CN) block further diversification; free N–H is necessary for parallel SAR library synthesis.
!
Methylene-bridged sulfoximines possess different geometry and electronic character; direct S–pyridyl properties may not transfer.

Imino(methyl)(pyridin-3-yl)-λ6-sulfanone: Comparative Evidence


3-Pyridyl Ring Requirement for Insecticidal Activity

In a systematic SAR study of sulfoximine insecticides, analogs featuring ring replacement of the 3-pyridyl moiety were evaluated against green peach aphid (Myzus persicae). While some non-pyridyl analogs exhibited activity against other insect species, none of the compounds lacking the 3-pyridyl ring system provided greater than 50% control of GPA at test rates as high as 50 ppm [1]. Imino(methyl)(pyridin-3-yl)-λ6-sulfanone retains the 3-pyridyl ring directly attached to the sulfoximine sulfur, satisfying this minimal structural requirement. This contrasts with S-methyl-S-phenylsulfoximine (CAS 60933-65-5), which lacks the pyridine nitrogen and would be predicted to fall below the 50% control threshold based on the established SAR [1].

3-Pyridyl Requirement
Class-level inference
Retains 3-pyridyl ring: predicted >50% M. persicae control (class-level). Non-3-pyridyl analogs: ≤50% control at 50 ppm.
Confirms 3-pyridyl as minimal scaffold for GPA-targeted discovery.
Data from Dow AgroSciences SAR; specific control % not reported for this exact compound.
Insecticide discovery Structure-activity relationship Myzus persicae

N–H Sulfoximine Synthetic Versatility

Imino(methyl)(pyridin-3-yl)-λ6-sulfanone bears a free N–H group on the sulfoximine moiety, enabling direct N-functionalization via arylation, alkylation, vinylation, alkynylation, or cyanation [1]. This contrasts with N-substituted analogs such as sulfoxaflor (N–CN substituted) or N-alkyl sulfoximines, where the nitrogen is already blocked and cannot be further elaborated without deprotection steps. The critical role of N-substitution is underscored by the SAR progression from N–H sulfoximine 2 to N-cyano sulfoximine 3, which exhibited significantly enhanced M. persicae insecticidal activity [2]. The N–H compound thus serves as a versatile late-stage diversification point, whereas pre-substituted analogs offer no such flexibility for parallel library synthesis.

N–H Diversification
Class-level inference
Free N–H enables direct N-arylation, alkylation, cyanation, etc. N–CN analogs require de novo synthesis for each variant.
Enables rapid parallel SAR exploration from a single building block.
N–H to N–CN conversion achieved >100-fold insecticidal enhancement in related series.
Medicinal chemistry Late-stage functionalization Sulfoximine derivatization

Direct S–Pyridyl Linkage vs. Methylene Bridge

Imino(methyl)(pyridin-3-yl)-λ6-sulfanone features a direct sulfur-to-pyridine carbon bond, whereas the commercial insecticide sulfoxaflor and its congeners incorporate a methylene bridge (–CH(CH3)–) between the pyridine ring and the sulfoximine sulfur [1]. This structural divergence has three measurable consequences: (1) the direct S–C(aryl) bond shortens the distance between the pyridine nitrogen and the sulfoximine pharmacophore by approximately one C–C bond length (~1.5 Å), altering the spatial presentation of hydrogen-bond acceptors; (2) the absence of a stereogenic center at the bridging carbon eliminates the diastereomeric complexity present in sulfoxaflor (4 stereoisomers from 2 chiral centers); and (3) the electron-withdrawing effect of the pyridine ring is transmitted directly to sulfur without an insulating methylene spacer, increasing the electrophilicity of the sulfoximine S-center [1][2]. The SAR study confirmed that methyl substitution on the methylene bridge is critical for achieving strong M. persicae activity in the sulfoxaflor series, indicating that the direct S–pyridyl compound occupies a distinct region of chemical space with different biological profile expectations [1].

S–Pyridyl Connectivity
Class-level inference
Direct S–C(sp2) bond; achiral; MW 156.2. Sulfoxaflor: –CH(CH3)– bridge; 4 stereoisomers; MW ~277.
Simplifies stereochemical analysis and early lead characterization.
Bridging stereocenter and additional mass differentiate pharmacokinetic profiles.
Conformational analysis Ligand design Sulfoximine insecticides

Purity & Physical Form Specification

The hydrochloride salt of imino(methyl)(pyridin-3-yl)-λ6-sulfanone is commercially available with a documented purity of 95% (HPLC) and defined physical form as a powder, with storage at room temperature . This specification provides a verifiable quality benchmark for procurement. In comparison, multi-substituted pyridyl sulfoximine building blocks—particularly those bearing haloalkyl substituents—frequently require cold-chain shipping (−20 °C) and protected storage conditions due to thermal or hydrolytic lability of the haloalkyl groups [1]. The unsubstituted pyridine ring of this compound eliminates such stability concerns, reducing logistics costs and enabling ambient-temperature handling in parallel synthesis workflows.

Specification Profile
Specification review
95% HPLC purity; powder; room-temperature storage. Haloalkyl analogs often require −20°C cold-chain.
Simplifies procurement logistics and long-term storage for synthesis workflows.
Vendor COA based; verify lot-specific purity for assay use.
Chemical procurement Quality specification Building block standardization

Imino(methyl)(pyridin-3-yl)-λ6-sulfanone: Research & Industrial Applications


Minimal Scaffold for Sulfoximine Lead Optimization

For agrochemical discovery programs targeting sap-feeding insect pests, this compound provides the validated 3-pyridyl sulfoximine core identified as a minimal requirement for Myzus persicae activity [1]. Its free N–H group serves as a diversification point for systematic N-substituent SAR exploration—the same optimization vector that converted weakly active N–H sulfoximines into the potent N–CN insecticide sulfoxaflor [1]. The absence of a methylene bridge eliminates stereochemical complexity that complicates early lead identification in the sulfoxaflor series.

Chiral Sulfoximine Synthesis & Asymmetric Catalysis

The compound's direct S–pyridyl linkage and prochiral sulfur center make it a candidate substrate for enantioselective N-oxidation and desymmetrization methodologies [1]. Recent advances in peptide-catalyzed asymmetric synthesis of pyridyl sulfoximines have demonstrated enantiomeric ratios up to 99:1 for bis-pyridyl substrates, and the free N–H product obtained after directing-group removal is structurally analogous to this compound [1]. Procurement of the racemic N–H sulfoximine enables methodology development without requiring de novo synthesis of the sulfoximine core.

Kinase and Enzyme Inhibitor Building Block

Sulfoximines have been incorporated into kinase inhibitor scaffolds and enzyme inhibitor programs as bioisosteres of sulfones and sulfonamides, offering distinct hydrogen-bonding capacity and stereoelectronic properties [1]. The 3-pyridyl group provides a metal-coordinating nitrogen that can engage kinase hinge regions or metalloenzyme active sites, while the N–H sulfoximine contributes an additional hydrogen-bond donor not available in N-substituted analogs. The 95% purity specification supports direct use in biochemical assay screening without additional purification .

Comparative SAR Probe for Pyridine Substitution

Unlike multi-substituted pyridyl sulfoximines that bear 6-chloro, 6-trifluoromethyl, or other substituents, this unsubstituted pyridin-3-yl sulfoximine serves as the baseline comparator for quantifying the contribution of pyridine ring substitution to target binding and physicochemical properties [1]. The SAR model developed for 18 sulfoximines including sulfoxaflor revealed a strong correlation between insecticidal activity and calculated logP (S log P), with pyridine substitution directly modulating lipophilicity [1]. This compound, lacking additional pyridine substitution, occupies the low-logP anchor point in such correlations, making it essential for QSAR model validation and property optimization campaigns.

Application
Selection Property
Validation Focus
Minimal Scaffold for Lead Optimization
3-Pyridyl sulfoximine core for M. persicae SAR
N-substituent activity modulation and target engagement
Chiral Sulfoximine Synthesis
Prochiral sulfur center for enantioselective oxidation
Enantiomeric ratio and directing-group cleavage
Kinase/Enzyme Inhibitor Building Block
Sulfoximine as sulfone/sulfonamide bioisostere
Biochemical assay compatibility and hydrogen-bond profile
Comparative SAR Probe
Unsubstituted pyridin-3-yl as baseline comparator
LogP correlation and QSAR model anchor point
Quote Request

Request a Quote for Imino(methyl)(pyridin-3-yl)-l6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.